![molecular formula C12H11Cl2N B14674037 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride CAS No. 38319-85-6](/img/structure/B14674037.png)
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion substituted with a 2-chlorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 2-chlorobenzyl chloride with pyridine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction methods. The reaction can be represented as follows:
C6H4ClCH2Cl+C5H5N→C6H4ClCH2N+C5H5Cl−
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to the corresponding pyridine derivative.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction: Reagents such as sodium borohydride (reduction) and potassium permanganate (oxidation) are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridinium salts, reduced pyridine derivatives, and coupled products with extended carbon chains.
科学的研究の応用
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
類似化合物との比較
Similar Compounds
2-Chloro-1-methylpyridinium iodide: A related compound used in organic synthesis as a coupling reagent.
N-Methylpyridinium chloride: Another pyridinium salt with similar chemical properties but different applications.
Uniqueness
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride is unique due to the presence of the 2-chlorophenylmethyl group, which imparts specific reactivity and biological activity. This structural feature distinguishes it from other pyridinium salts and contributes to its diverse applications in research and industry.
特性
CAS番号 |
38319-85-6 |
|---|---|
分子式 |
C12H11Cl2N |
分子量 |
240.12 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)methyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H11ClN.ClH/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
InChIキー |
GPZXNTCLGLXQHS-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


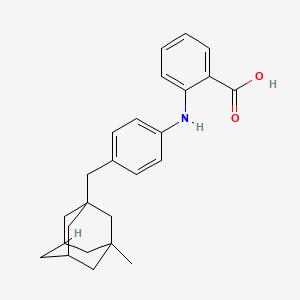
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
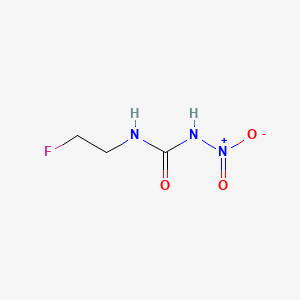

![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
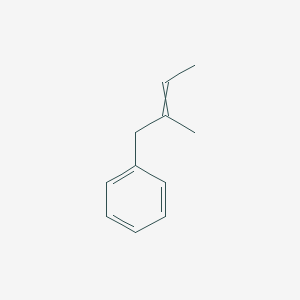
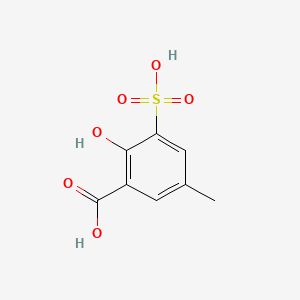
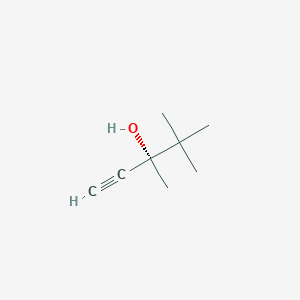
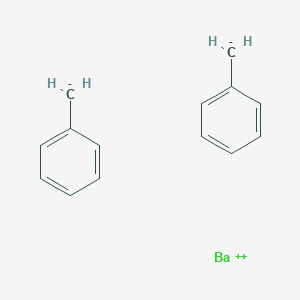

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)



